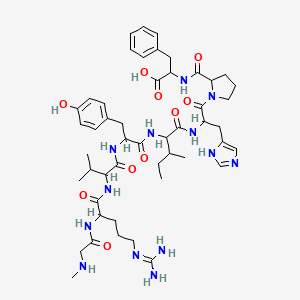

Sar-Arg-Val-Tyr-Ile-His-Pro-Phe-OH

Beschreibung

BenchChem offers high-quality Sar-Arg-Val-Tyr-Ile-His-Pro-Phe-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sar-Arg-Val-Tyr-Ile-His-Pro-Phe-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-[[1-[2-[[2-[[2-[[2-[[5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H71N13O10/c1-6-29(4)41(46(69)58-36(24-32-25-53-27-55-32)47(70)62-21-11-15-38(62)44(67)59-37(48(71)72)23-30-12-8-7-9-13-30)61-43(66)35(22-31-16-18-33(63)19-17-31)57-45(68)40(28(2)3)60-42(65)34(56-39(64)26-52-5)14-10-20-54-49(50)51/h7-9,12-13,16-19,25,27-29,34-38,40-41,52,63H,6,10-11,14-15,20-24,26H2,1-5H3,(H,53,55)(H,56,64)(H,57,68)(H,58,69)(H,59,67)(H,60,65)(H,61,66)(H,71,72)(H4,50,51,54) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCYZYYURIHACQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)CNC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H71N13O10 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1002.2 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sar-Arg-Val-Tyr-Ile-His-Pro-Phe-OH mechanism of action in cardiovascular research

Within the domain of cardiovascular pharmacology, interrogating the renin-angiotensin system (RAS) is fundamental to deciphering the molecular etiology of hypertension, vascular remodeling, and cardiac hypertrophy. While endogenous Angiotensin II (Ang II) is the primary effector peptide of this system, its rapid degradation by aminopeptidases severely limits its utility in long-term in vitro and in vivo assays.

To overcome this biochemical limitation, researchers utilize the synthetic octapeptide Sar-Arg-Val-Tyr-Ile-His-Pro-Phe-OH , universally designated as [Sar1]-Angiotensin II . This technical guide deconstructs the structural biology, signaling mechanisms, and self-validating experimental workflows associated with this critical research tool.

Structural Biology & Pharmacodynamics

The functional superiority of [Sar1]-Angiotensin II over the endogenous peptide lies in a single, strategic amino acid substitution. Aminopeptidase A, the primary enzyme responsible for the metabolic clearance of Ang II, specifically targets the N-terminal Aspartic Acid (Asp) residue. By replacing Asp1 with Sarcosine (N-methylglycine), the methylated nitrogen creates localized steric hindrance. This renders the peptide highly resistant to enzymatic cleavage, drastically prolonging its biological half-life.

Pharmacodynamically, this structural resilience translates into potent receptor kinetics. [Sar1]-Angiotensin II functions as a1 at the Angiotensin II Type 1 (AT1) receptor[1]. Binding assays demonstrate an exceptionally high affinity for the AT1 receptor, with a dissociation constant ( Kd ) of approximately2[2]. Because it resists degradation, it provides the sustained receptor activation necessary to drive long-term hypertrophic and fibrotic gene programs.

Table 1: Pharmacodynamic and Structural Comparison

| Property | Endogenous Angiotensin II | [Sar1]-Angiotensin II |

| Sequence | Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-OH | Sar-Arg-Val-Tyr-Ile-His-Pro-Phe-OH |

| N-Terminal Residue | Aspartic Acid (Asp) | Sarcosine (N-methylglycine) |

| Aminopeptidase Resistance | Low (Rapidly degraded) | High (Highly resistant) |

| AT1 Receptor Affinity ( Kd ) | ~1.0 - 2.0 nM | 2.7 nM |

| Receptor Efficacy | Full Agonist | Superagonist |

| Primary Application | Short-term physiological assays | Long-term hypertrophy/signaling assays |

Mechanisms of Action in Cardiovascular Systems

Upon binding to the AT1 receptor, [Sar1]-Angiotensin II triggers a robust, continuous intracellular signaling cascade. The AT1 receptor is a G-protein-coupled receptor (GPCR) that primarily couples to the Gq/11 heterotrimeric G-protein.

-

Phospholipase C (PLC) Activation : The activated Gq/11 alpha subunit stimulates PLC-β, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two critical second messengers:3[3].

-

Calcium Mobilization : IP3 binds to its receptors on the endoplasmic reticulum (ER), triggering a rapid efflux of intracellular calcium ( Ca2+ ).

-

Kinase Cascades : DAG, in concert with the elevated Ca2+ , activates Protein Kinase C (PKC). PKC subsequently phosphorylates downstream targets, including the Mitogen-Activated Protein Kinase (MAPK) and Extracellular Signal-Regulated Kinase (ERK) pathways.

-

Hypertrophic Gene Expression : The sustained activation provided by the superagonist drives the translocation of transcription factors to the nucleus, upregulating immediate-early genes (e.g., c-fos, c-jun) to drive 4 independent of hemodynamic load[4][5].

Figure 1: AT1 receptor-mediated signaling cascade activated by [Sar1]-Ang II, driving hypertrophy.

Experimental Applications & Workflow Protocols

Because endogenous Ang II is rapidly metabolized, attempting to induce cardiac hypertrophy in vitro with the native peptide requires frequent re-dosing, which causes fluctuations in receptor activation and introduces experimental noise. [Sar1]-Angiotensin II eliminates this variable, providing a stable, continuous hypertrophic stimulus. A continuous exposure of 1 μM/day has been shown to2 over 7 days[2].

Protocol: In Vitro Induction and Quantification of Cardiomyocyte Hypertrophy

This protocol details the use of [Sar1]-Angiotensin II to induce hypertrophy, incorporating a self-validating matrix to ensure data integrity and receptor specificity.

Phase 1: Cell Preparation and Synchronization

-

Seeding : Plate primary neonatal rat ventricular myocytes (NRVMs) or embryonic chick heart cells in complete growth medium.

-

Starvation (Causality) : After 24 hours, wash the cells with PBS and switch to a serum-free medium for 48 hours.

-

Causality: Serum contains undefined growth factors. Starvation synchronizes the cardiomyocytes in the G0 phase of the cell cycle. This ensures that any subsequent increase in protein synthesis is strictly hypertrophic (increase in cell size) rather than hyperplastic (increase in cell number).

-

Phase 2: Self-Validating Treatment Regimen Establish the following experimental groups to isolate the AT1-dependent mechanism:

-

Group A (Negative Control) : Vehicle only.

-

Group B (Positive Hypertrophic Drive) : [Sar1]-Angiotensin II (1 μM).

-

Group C (AT1 Validation) : [Sar1]-Angiotensin II (1 μM) + Losartan (10 μM).

-

Group D (AT2 Validation) : [Sar1]-Angiotensin II (1 μM) + 6 (10 μM)[6].

-

Causality: This matrix forms a self-validating system. [Sar1]-Angiotensin II activates both AT1 and AT2 receptors. Because cardiovascular hypertrophy is strictly AT1-mediated, Losartan (a selective AT1 antagonist) must completely abolish the hypertrophic response in Group C. Conversely, PD123177 (a selective AT2 antagonist) should have no inhibitory effect in Group D. If Group D shows inhibition, it indicates off-target effects or protocol contamination.

Phase 3: Quantification via [3H]-Leucine Incorporation

-

Tracer Addition : Spike the culture media of all groups with 1 μCi/mL of [3H] -Leucine concurrently with the peptide treatment.

-

Causality: Leucine is an essential amino acid heavily utilized during de novo protein synthesis, making its radioactive incorporation a direct, quantifiable proxy for cellular hypertrophy.

-

-

Incubation : Incubate for 24 to 48 hours.

-

Harvest and Precipitation : Wash cells with ice-cold PBS to remove unincorporated tracer. Add 10% Trichloroacetic acid (TCA) at 4°C for 30 minutes to precipitate synthesized macromolecules.

-

Solubilization and Counting : Solubilize the TCA precipitate in 0.1 N NaOH and quantify the radioactivity using a liquid scintillation counter. Normalize the counts per minute (CPM) to total DNA content to account for any minor variations in initial cell plating density.

References

-

Actions of Novel Angiotensin Receptor Blocking Drugs, Bisartans, Relevant for COVID-19 Therapy: Biased Agonism at Angiotensin Receptors and the Beneficial Effects of Neprilysin in the Renin Angiotensin System Source: MDPI URL:[Link]

-

Angiotensin II AT1 receptors in rat superior cervical ganglia: characterization and stimulation of phosphoinositide hydrolysis Source: PubMed (Eur J Pharmacol) URL: [Link]

-

[Sar1]angiotensin II receptor-mediated stimulation of protein synthesis in chick heart cells Source: PubMed (Am J Physiol) URL:[Link]

-

Identification of a Zinc Finger Homoeodomain Enhancer Protein After AT2 Receptor Stimulation by Differential mRNA Display Source: AHA Journals (Arteriosclerosis, Thrombosis, and Vascular Biology) URL:[Link]

-

Angiotensin II modulates catecholamine release into interstitial fluid of canine myocardium in vivo Source: American Journal of Physiology URL:[Link]

Sources

- 1. Actions of Novel Angiotensin Receptor Blocking Drugs, Bisartans, Relevant for COVID-19 Therapy: Biased Agonism at Angiotensin Receptors and the Beneficial Effects of Neprilysin in the Renin Angiotensin System [mdpi.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Angiotensin II AT1 receptors in rat superior cervical ganglia: characterization and stimulation of phosphoinositide hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. journals.physiology.org [journals.physiology.org]

- 6. ahajournals.org [ahajournals.org]

The Pharmacological and Mechanistic Profiling of [Sar1]-Angiotensin II Binding to AT1 and AT2 Receptors

Executive Summary

The renin-angiotensin system (RAS) is a master regulator of cardiovascular homeostasis, fluid balance, and sympathetic nervous system activity. At the center of this cascade is Angiotensin II (Ang II), an octapeptide that exerts its physiological effects primarily through two distinct G-protein-coupled receptor (GPCR) subtypes: the Angiotensin II Type 1 (AT1) and Type 2 (AT2) receptors[1]. For researchers and drug development professionals, the precise characterization of these receptors requires highly stable, high-affinity molecular probes. [Sar1]-Angiotensin II ([Sar1]-Ang II) has emerged as the gold-standard radioligand for this purpose. This whitepaper provides an in-depth technical analysis of[Sar1]-Ang II binding kinetics, the divergent signaling architectures of AT1 and AT2 receptors, and the self-validating experimental protocols required to accurately profile them.

Molecular Rationale: The Causality Behind the[Sar1] Modification

In experimental pharmacology, the choice of ligand dictates the reliability of the data. Native Ang II (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe) is highly susceptible to rapid N-terminal degradation by tissue aminopeptidases (specifically Aminopeptidase A)[1]. If native Ang II is used in equilibrium binding assays, the continuous degradation of the ligand prevents the system from reaching a true thermodynamic equilibrium, leading to artificially skewed affinity ( Kd ) and receptor density ( Bmax ) calculations.

To solve this, researchers engineered [Sar1]-Ang II by replacing the N-terminal aspartic acid with sarcosine (N-methylglycine). This specific N-methylation sterically hinders the active site of aminopeptidases, drastically increasing the peptide's half-life in tissue homogenates and slice preparations. This engineered stability is the causal factor that allows [Sar1]-Ang II to maintain steady-state kinetics during the 60-to-120-minute incubations required for precise quantitative autoradiography and membrane binding assays[2][3].

Receptor Binding Kinetics and Affinity

[Sar1]-Ang II acts as a high-affinity, non-selective agonist for both AT1 and AT2 receptors, making it an ideal universal probe when radiolabeled (e.g., 125 I-[Sar1]-Ang II). Because it binds both subtypes with sub-nanomolar affinity, researchers must use highly selective competitive antagonists to isolate the specific receptor populations[2].

The AT1 receptor is selectively blocked by biphenyl-tetrazole compounds like Losartan (DuP 753), while the AT2 receptor is selectively blocked by compounds such as PD123319 or CGP-42112A[4][5].

Table 1: Quantitative Binding Profile of [Sar1]-Ang II and Selective Competitors

| Ligand | Target Receptor | Affinity Metric | Value | Tissue / Cell Model |

| [Sar1]-Ang II | AT1 (Wild-type) | Kd | ~0.46 nM | COS-1 Cells[3] |

| Losartan | AT1 | IC50 | 49 nM | NCI-H295 Adrenocortical Cells[6] |

| Losartan | AT1 | IC50 | 113 nM | Superior Cervical Ganglia[4] |

| CGP-42112A | AT2 | IC50 | 0.6 nM | Anterior Cerebral Artery[5] |

| GTP γ S | AT1 (Uncoupling) | IC50 | 105 - 120 nM | Superior Cervical Ganglia[4] |

Divergent Signaling Architectures

Despite binding the same endogenous ligand, AT1 and AT2 receptors share only ~34% sequence identity and mediate vastly different, often opposing, physiological responses[1].

-

AT1 Receptor: Classically couples to Gq/11 proteins. Activation by [Sar1]-Ang II triggers Phospholipase C (PLC), generating IP3 and DAG, which subsequently mobilizes intracellular calcium to induce potent vasoconstriction and cellular proliferation[1][3].

-

AT2 Receptor: Exhibits an unconventional signaling paradigm. It does not classically couple to G-proteins in a way that stimulates second messengers like IP3. Instead, AT2 activation stimulates various protein phosphatases (e.g., SHP-1, MKP-1), which dephosphorylate target proteins to promote vasodilation, anti-inflammatory effects, and apoptosis, effectively counter-regulating the AT1 axis[1][7].

[Sar1]-Ang II signaling pathways via AT1 and AT2 receptors.

Experimental Methodologies: Self-Validating Protocols

To ensure high scientific integrity, receptor binding assays must be designed as self-validating systems. The standard methodology for characterizing AT1 and AT2 receptors using 125 I-[Sar1]-Ang II relies on quantitative receptor autoradiography, which allows for spatial and quantitative resolution of receptor subtypes in heterogeneous tissues[5][8].

Step-by-Step Protocol: Quantitative Receptor Autoradiography

-

Tissue Preparation: Fresh-frozen tissues (e.g., rat aorta, brain, or adrenal gland) are sectioned at 15-20 µm using a cryostat and thaw-mounted onto gelatin-coated slides[8][9].

-

Pre-incubation: Sections are washed in an isotonic buffer (e.g., 150 mM NaCl, 50 mM Tris-HCl, pH 7.4) for 15 minutes to remove endogenous Ang II and clear residual tissue proteases.

-

Radioligand Incubation: Sections are incubated for 60-120 minutes at room temperature with a sub-saturating concentration (e.g., 0.5 nM) of 125 I-[Sar1]-Ang II. The buffer must contain 0.2% Bovine Serum Albumin (BSA) to prevent non-specific adhesion of the highly lipophilic peptide to the glass slides, alongside protease inhibitors (e.g., bacitracin)[5][9].

-

Pharmacological Isolation (The Validation Step): To validate the specific receptor subtypes, consecutive tissue sections are incubated under four distinct conditions:

-

Total Binding: Buffer + 125 I-[Sar1]-Ang II.

-

AT1 Isolation: Addition of 10 µM PD123319 (or CGP-42112A). This saturates all AT2 sites, ensuring the remaining radioligand signal is exclusively AT1-mediated[4][9].

-

AT2 Isolation: Addition of 10 µM Losartan. This saturates all AT1 sites, leaving only the AT2 signal[4][9].

-

Non-Specific Binding (NSB): Addition of 1 µM unlabeled Ang II. Causality: This massive excess of cold ligand outcompetes the radioligand at all active receptor sites. Any residual signal is purely background noise (e.g., lipid partitioning). The NSB value must be mathematically subtracted from all other conditions to yield the Specific Binding[9].

-

-

Washing and Quantification: Slides are rapidly washed in ice-cold buffer to separate bound from free radioligand, dried under a stream of cool air, and exposed to autoradiographic film or a phosphorimager for densitometric quantification.

Experimental workflow for AT1 and AT2 receptor autoradiography.

Mechanistic Validation via GTP γ S Uncoupling

A hallmark of expert experimental design is the biochemical validation of the receptor's mechanistic state. Because the AT1 receptor is a classical GPCR, its high-affinity conformation for agonists like [Sar1]-Ang II is strictly dependent on its active coupling to the intracellular G-protein.

To validate this, researchers utilize Guanosine 5'-O-[gamma-thio]triphosphate (GTP γ S), a non-hydrolyzable GTP analog.

-

The AT1 Response: The addition of GTP γ S forces the irreversible dissociation of the G-protein from the AT1 receptor. This uncoupling shifts the AT1 receptor into a low-affinity state, causing a measurable ~50% reduction in 125 I-[Sar1]-Ang II binding ( IC50 values of 105–120 nM)[4][8].

-

The AT2 Response: Conversely, 125 I-[Sar1]-Ang II binding to the AT2 receptor is completely insensitive to GTP γ S[7][8].

This differential sensitivity serves as an elegant, intrinsic control. If a tissue preparation shows GTP γ S-sensitive binding, it definitively confirms the presence of functional, G-protein-coupled AT1 receptors. If the binding is resistant to GTP γ S, it validates the non-classical signaling nature of the isolated AT2 receptors[7][8].

References

- Changes in expression of angiotensin receptor subtypes in the rat aorta during development. PubMed (NIH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLKeAIeIe_MbW5JOlPChFGby76rmCIi6ONAjLX1c0AF32oSHUJY49p_ZT78cIZPG6mUXLjzuCgmA0AcqBJ6RYVMXHXiv4wtopzqsSx6SKTd1CabEQ-vlDx9TPyoflCJ57aZqw=]

- Angiotensin II AT1 receptors in rat superior cervical ganglia: characterization and stimulation of phosphoinositide hydrolysis. PubMed (NIH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKbjOi-hJtyEUPs4QwRkOscyWkCj-UTMcqV55C6gsUA8e4B_lGTLrzFiA2RWhB8yt_SKZFtyKKEQcaKTUSxZ47qjtpQ4tSeA8ENZLFmXWtjszgkhz-Bfj4YzTxoiJaHf7eGtA=]

- Characterization of AT2 angiotensin II receptors in rat anterior cerebral arteries. American Journal of Physiology.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGj6risfWkfak7_-HkAgrM78xrokb8RbSSVFjS6VpMLqh_PZTiztvPI2ooy7rlj2-xFWJLSUbt62ymONI8Ul7B60-F-EpEHTrDBTFuBDPSBXJmkbCbPaqwRzRET9LwuL4xIx7bjRiGIkJeFrEdTndLXdMVai8yF38y1KJP_51H1agpFyw==]

- Local Renin-Angiotensin System Is Involved in K+-Induced Aldosterone Secretion from Human Adrenocortical NCI-H295 Cells. AHA Journals.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGo4Oj_H2SKqZV72Ya21cBm09ms3-yFJZ1lvQAqKSh3TM08o_hgReS0E5pI1nxBwVz5jlqkuVWx__T_uCayjNctoS_GFs5MzJYvGZ3McYYc_TJyj125eInU7qz5SjpzhhrzoVul5tYdxLIM78tQA6Lyi6waWHIsCQ==]

- Characterization of angiotensin II receptor subtypes in rat heart. Circulation Research (AHA Journals).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9JH7-d2C2fPNwcZBNYAnfVoC0hB-gYJUkIKmPk7ddmDc2MWLdTc1fuPuzp61t0p2sPPSxXEQc6xLubRx0fr_nVhiL5yT3j4WxEb_9lPjBqT6kQvz8XcwkFuaJH3qU98fRwZxetLZGhR17RVdsnYG_vSqk]

- Angiotensin II AT1 and AT2 Receptors Contribute to Maintain Basal Adrenomedullary Norepinephrine Synthesis. Oxford University Press.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGVVIMvf8HyARZgAJxGpgwqECs-D-hxwAlMNtyjozQn2wwKTr27R271EO_WTWILQz3zL_gvlVykT26MIEp0_xK_nH_iRc06nwO6XKMjfacOYqP5PPFKa_sc7oN1kv6wTGRFzNLoeBiUDc4YNpQdAQeJdtb5ptugcH94ds6waaN194JOti0=]

- Purification and characterization of angiotensin II AT2 receptors from neonatal rat kidney. PNAS.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFgyqfA_X9b46-K8krP-mk0X1A5iSwO4rx6vErfyLQfo0OWhPSqkd5ols7CBZ-NX9SMp_nuyp2MqpfUcNenZ3sqkJBMSxdO0DXwBKs6nOD80Z6rC979s7eC8QjgVbVgZwYpRFio6sV_wk32rmgxCHfv]

- Unconventional Homologous Internalization of the Angiotensin II Type-1 Receptor Induced by G-Protein-Independent Signals. AHA Journals.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0eCSjg28iCbagg6SNI_lGU3f8BdInLTwtIx4-EAazx0bPauXnh80NY6J51YPuPemVzf3qKsyYv3Dd8kFsF41qkn51_zKVWHglR2SH246AIDqCPxERLIYN7vcQ1y4kyoDxMwQv0QNNO_cxqH3Vn1WdhqJGxuDCKxOeBI2HZXjKEBU=]

- Structural and Computational Insights into the Angiotensin II Type 1 Receptor: Advances in Antagonist Design and Implications for Hypertension Therapy. PMC (NIH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmHN4wZkK1-ii04lOAgyTK7Sb6DUuZsTIAnHljjfge_nEFPeaKDpXcvQSRiMH1qDRM1sdy1kMZE7Jx5OEEss3hrMLnhSoDjIAwIkW6JGRrKpX3F5qWlDKVp2u92ufwgIMj14HDs54fXz_44N_D]

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. ahajournals.org [ahajournals.org]

- 4. Angiotensin II AT1 receptors in rat superior cervical ganglia: characterization and stimulation of phosphoinositide hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.physiology.org [journals.physiology.org]

- 6. ahajournals.org [ahajournals.org]

- 7. ahajournals.org [ahajournals.org]

- 8. Changes in expression of angiotensin receptor subtypes in the rat aorta during development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

Structural Conformation and Stability of Sar1-Angiotensin II: A Biophysical and Mechanistic Analysis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Sarcosine-1-Angiotensin II ([Sar¹]-Angiotensin II) is a synthetic analog of the potent vasoconstrictor hormone Angiotensin II (Ang II). By substituting the N-terminal aspartic acid with sarcosine, this peptide exhibits enhanced resistance to enzymatic degradation, rendering it a powerful tool in cardiovascular research and a cornerstone for structure-activity relationship (SAR) studies. This guide provides a comprehensive analysis of the structural conformation and stability of [Sar¹]-Ang II. We will delve into the advanced biophysical techniques used to elucidate its three-dimensional structure in solution, explore the determinants of its remarkable stability, and connect these molecular properties to its function as a potent agonist of the Angiotensin II Type 1 (AT1) receptor. This document is designed to serve as a technical resource, offering not only theoretical grounding but also detailed, field-proven experimental protocols for its characterization.

Introduction: The Significance of [Sar¹]-Angiotensin II

The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates blood pressure and fluid balance.[1] The primary effector of this system is Angiotensin II (Ang II), an octapeptide (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe) that exerts its effects by activating the AT1 receptor, a G protein-coupled receptor (GPCR).[1][2][3] However, the therapeutic and experimental utility of native Ang II is limited by its rapid in-vivo degradation, primarily by aminopeptidases that cleave the N-terminal Asp-Arg bond.[4][5]

[Sar¹]-Angiotensin II (Sar-Arg-Val-Tyr-Ile-His-Pro-Phe) was engineered to overcome this limitation.[6] The substitution of Aspartic Acid with Sarcosine (N-methylglycine) sterically hinders the action of aminopeptidases, dramatically increasing the peptide's biological half-life. This enhanced stability makes [Sar¹]-Ang II a more potent and reliable agonist, ideal for a range of applications including:

-

Receptor Binding Assays: Radioiodinated [¹²⁵I][Sar¹, Ile⁸]-Ang II is a standard radioligand for characterizing AT1 and AT2 receptor affinity and density.[2][7][8][9]

-

Structure-Activity Relationship (SAR) Studies: Its stable backbone provides a reliable scaffold for introducing further modifications to probe the conformational requirements for receptor binding and activation.[10][11]

-

Functional Studies: It serves as a potent agonist to study AT1 receptor signaling pathways, including biased agonism where different conformations can selectively activate G-protein or β-arrestin pathways.[12][13][14]

Understanding the precise three-dimensional conformation and stability profile of [Sar¹]-Ang II is therefore paramount for interpreting experimental results and for the rational design of novel AT1 receptor modulators.

Conformational Analysis: Elucidating the 3D Structure in Solution

Unlike large, rigidly folded proteins, small peptides like [Sar¹]-Ang II exist as an ensemble of conformations in solution. The challenge lies in identifying the predominant and biologically relevant structures. A multi-technique approach is essential, where the limitations of one method are offset by the strengths of another.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Atomic-Resolution Insights

NMR spectroscopy is the premier technique for determining the high-resolution 3D structure of peptides in solution, providing invaluable data on atomic distances and bond angles.[15][16]

Causality Behind the Method: The rationale for using NMR is its unique ability to probe the local chemical environment of each atom in the peptide. Through-bond (e.g., COSY) and through-space (e.g., NOESY/ROESY) correlations allow for the complete assignment of proton resonances and the measurement of inter-proton distances up to ~5 Å.[15][17] These distance restraints are then used as inputs for computational algorithms to generate a family of structures consistent with the experimental data.

Key Findings from NMR Studies:

-

Backbone Flexibility: NMR studies, often conducted in water or membrane-mimicking solvents like dimethyl sulfoxide (DMSO), reveal that while the peptide is flexible, it preferentially adopts specific turn-like structures.[18][19] A common motif is a backbone turn located between residues Val³ and His⁶.[10]

-

Side-Chain Interactions: A crucial interaction involves the spatial proximity of the aromatic side chains of Tyrosine⁴ (Tyr⁴), Histidine⁶ (His⁶), and Phenylalanine⁸ (Phe⁸).[10][18][19] This arrangement is considered a key pharmacophoric element essential for receptor binding and activation.[10]

-

Solvent-Dependent Conformations: The conformational ensemble of Ang II analogs can differ between aqueous and DMSO environments, with DMSO often promoting more structured conformations and specific hydrogen bonds.[19]

This protocol outlines a self-validating system for acquiring high-quality NMR data for structural calculations.

-

Sample Preparation (Self-Validation):

-

Dissolve 1-2 mg of lyophilized [Sar¹]-Ang II in 500 µL of 90% H₂O / 10% D₂O buffered to a physiological pH (e.g., pH 6.8 with 20 mM phosphate buffer). D₂O provides the lock signal for the spectrometer.

-

Verify peptide concentration using UV absorbance at 275 nm (for Tyrosine) against a standard curve. Accurate concentration is critical for subsequent calculations.

-

Filter the sample through a 0.22 µm syringe filter directly into a high-quality NMR tube to remove any aggregates that could broaden spectral lines.

-

-

Spectrometer Setup:

-

Use a high-field spectrometer (≥600 MHz) equipped with a cryoprobe for maximum sensitivity and resolution.

-

Tune and match the probe for the specific sample.

-

Shim the magnetic field to achieve narrow, symmetrical solvent and peptide signals. A narrow water line is a key indicator of good homogeneity.

-

-

Data Acquisition:

-

Acquire a 1D ¹H spectrum to confirm sample integrity and assess signal dispersion.

-

Set up a 2D NOESY (or ROESY for molecules with intermediate tumbling) experiment. A jump-return or similar pulse sequence should be used to suppress the strong water signal.[18]

-

Optimize the mixing time (typically 150-300 ms for peptides of this size) to maximize cross-peak intensity while minimizing spin diffusion. A series of experiments with varying mixing times is recommended for building accurate NOE buildup curves.

-

Acquire the data at a controlled temperature (e.g., 298 K).[18]

-

-

Data Processing and Analysis:

-

Process the 2D data using appropriate software (e.g., TopSpin, NMRPipe).

-

Assign all proton resonances using a combination of 2D TOCSY and NOESY spectra.

-

Integrate the NOESY cross-peaks and calibrate their volumes to known distances (e.g., the fixed distance between geminal protons) to generate a set of inter-proton distance restraints.

-

Caption: Conceptual diagram of a Circular Dichroism experiment.

Fluorescence Spectroscopy: A Sensitive Probe of Local Environment

Fluorescence spectroscopy offers a highly sensitive method to study peptide conformation and interactions. [20] Causality Behind the Method: The intrinsic fluorescence of a peptide typically arises from its aromatic residues, primarily Tryptophan and Tyrosine. [Sar¹]-Ang II contains one Tyr residue. The emission properties (intensity and maximum wavelength) of Tyr are exquisitely sensitive to the polarity of its local environment. [20]A change in conformation that moves the Tyr side chain into a more hydrophobic pocket (e.g., upon binding to a receptor or lipid membrane) will typically result in an increase in fluorescence intensity and a blue-shift (shift to shorter wavelength) of the emission maximum.

-

Sample Preparation:

-

Prepare a solution of [Sar¹]-Ang II at a low micromolar concentration (e.g., 5 µM) in a suitable buffer.

-

Prepare a concentrated stock solution of the quencher (e.g., acrylamide) or binding partner (e.g., lipid vesicles).

-

-

Data Acquisition:

-

Using a spectrofluorometer, set the excitation wavelength to 275 nm (for Tyrosine).

-

Record the emission spectrum from 285 nm to 400 nm.

-

Perform a titration by making sequential additions of the quencher/ligand to the peptide solution, allowing the system to equilibrate after each addition.

-

Record the full emission spectrum after each addition.

-

-

Data Analysis:

-

Measure the fluorescence intensity at the emission maximum for each titration point.

-

Correct the data for dilution effects.

-

For quenching experiments, plot the ratio of initial fluorescence to observed fluorescence (F₀/F) against the quencher concentration (Stern-Volmer plot) to determine the accessibility of the Tyr residue.

-

For binding experiments, plot the change in fluorescence against the ligand concentration and fit the data to a suitable binding isotherm (e.g., one-site binding) to calculate the dissociation constant (Kd).

-

Molecular Dynamics (MD) Simulations: Visualizing Conformational Dynamics

MD simulations provide a computational "microscope" to observe the dynamic motions of a peptide over time, complementing the static or ensemble-averaged picture from experimental techniques. [21] Causality Behind the Method: Starting from an initial conformation (which can be derived from NMR data), MD simulations use classical mechanics to calculate the trajectory of every atom in the system over time. [19][22]This allows for the exploration of the peptide's conformational landscape, the identification of stable and transient states, and the analysis of specific intramolecular interactions like hydrogen bonds and salt bridges. [19]Simulations of Ang II analogs have confirmed the flexibility of the N-terminus and the importance of a salt bridge between Asp¹ (or in this case, the N-terminus) and Arg². [19]

Caption: General workflow for a molecular dynamics simulation study.

Stability Profile of [Sar¹]-Angiotensin II

The enhanced stability of [Sar¹]-Ang II is its defining characteristic. This stability can be categorized as both enzymatic and chemical.

Enzymatic Stability

The primary advantage of the Sar¹ substitution is its profound effect on enzymatic stability.

-

Resistance to Aminopeptidases: Native Ang II is rapidly converted to Angiotensin III by aminopeptidase A, which cleaves the Asp¹-Arg² bond. [5]The N-methylation of the peptide backbone at the Sar¹ position makes this bond unrecognizable to most aminopeptidases, effectively blocking this major degradation pathway.

Caption: Enzymatic degradation pathways of Ang II, highlighting the blocked pathway for [Sar¹]-Ang II.

Chemical Stability

Like all peptides, the chemical stability of [Sar¹]-Ang II in solution is dependent on environmental conditions.

-

pH and Temperature: Peptide bonds can undergo hydrolysis at extreme pH values, and higher temperatures accelerate all degradation reactions.

-

Oxidation: While [Sar¹]-Ang II does not contain highly susceptible residues like Methionine or Cysteine, the Tyr residue can be subject to oxidation under harsh conditions.

A recent study evaluated the stability of native Angiotensin II in 0.9% sodium chloride solution, finding that it maintained over 90% of its initial concentration for up to 5 days when stored under refrigeration (5 ± 3°C). [23]Given its similar primary structure, [Sar¹]-Ang II is expected to exhibit a comparable or superior chemical stability profile under these conditions.

| Time (hours) | Concentration Remaining (%) | pH | Appearance |

| 0 | 100.0 | 5.5 | Clear, colorless |

| 24 | 98.5 | 5.5 | Clear, colorless |

| 48 | 97.1 | 5.6 | Clear, colorless |

| 72 | 95.3 | 5.5 | Clear, colorless |

| 96 | 92.8 | 5.6 | Clear, colorless |

| 120 | 91.2 | 5.5 | Clear, colorless |

| Data adapted from the findings of a study on native Angiotensin II stability for illustrative purposes.[23] |

Functional Implications: Linking Structure to Receptor Activation

The ultimate goal of studying conformation and stability is to understand how these properties dictate biological function.

Receptor Binding Conformation: The combination of NMR, CD, and computational modeling suggests that [Sar¹]-Ang II does not have a single "bioactive" conformation but rather exists in an equilibrium of states. [10]Receptor binding is believed to occur via "conformational selection," where the receptor preferentially binds to and stabilizes a specific conformation from this ensemble. The key pharmacophoric features—the Arg² side chain, the aromatic cluster of Tyr⁴, His⁶, and Phe⁸, and the C-terminal carboxyl group—must adopt a precise spatial arrangement to fit into the binding pocket of the AT1 receptor. [10] Signaling and Biased Agonism: The AT1 receptor can signal through two main pathways: the canonical Gq protein pathway leading to vasoconstriction, and the β-arrestin pathway involved in other cellular responses. [13][14]It is now understood that different ligands can stabilize distinct receptor conformations, leading to preferential activation of one pathway over the other—a phenomenon known as biased agonism. The conformational properties of [Sar¹]-Ang II make it a balanced agonist, but its backbone serves as a template for creating biased ligands by altering specific residues, a strategy of immense interest in drug development. [12][24]

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. Radioligand Binding Assays: Application of [125I]Angiotensin II Receptor Binding | Springer Nature Experiments [experiments.springernature.com]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. (Sar1)-Angiotensin II | C49H71N13O10 | CID 10373777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Two angiotensin II binding sites in rat brain revealed using [125I]Sar1, Ile8-angiotensin II and selective nonpeptide antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. Receptor binding radiotracers for the angiotensin II receptor: radioiodinated [Sar1, Ile8]Angiotensin II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. jme.bioscientifica.com [jme.bioscientifica.com]

- 12. researchgate.net [researchgate.net]

- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability - American Chemical Society [acs.digitellinc.com]

- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 17. Proton NMR studies of angiotensin II and its analogs in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. CCCC 1994, Volume 59, Issue 11, Abstracts pp. 2523-2532 | Collection of Czechoslovak Chemical Communications [cccc.uochb.cas.cz]

- 19. Molecular dynamics simulations of angiotensin II in aqueous and dimethyl sulfoxide environments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Fluorescence spectroscopy of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Structural insight on the activity of type 1 angiotensin II peptide antagonists using MD simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Characterizing the Stability of Angiotensin II in 0.9% Sodium Chloride Using High Performance Liquid Chromatography and Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Structure-activity relationship study of angiotensin II analogs in terms of β-arrestin-dependent signaling to aldosterone production - PubMed [pubmed.ncbi.nlm.nih.gov]

The Molecular Dynamics and Pharmacological Utility of [Sar1]-Angiotensin II in the Renin-Angiotensin System

Executive Summary

The peptide sequence Sar-Arg-Val-Tyr-Ile-His-Pro-Phe-OH , universally known in pharmacological literature as [Sar1]-Angiotensin II , represents a watershed molecular tool in the study of the Renin-Angiotensin System (RAS). By substituting the N-terminal Aspartate (Asp1) of endogenous Angiotensin II (Ang II) with Sarcosine (N-methylglycine), researchers engineered a synthetic analogue that functions as an Angiotensin II Type 1 Receptor (AT1R) superagonist .

This technical guide deconstructs the structural biology, receptor gating mechanisms, and experimental utility of [Sar1]-Ang II. By understanding the causality behind its enhanced binding kinetics and metabolic stability, drug development professionals can leverage this peptide to design next-generation Angiotensin Receptor Blockers (ARBs) and investigate biased agonism at G-protein coupled receptors (GPCRs).

Structural Biology: The Mechanics of Superagonism

To understand why [Sar1]-Ang II outperforms endogenous Ang II in vitro and in vivo, we must analyze the steric and electrostatic consequences of the Sarcosine substitution.

The Charge Relay System (CRS) and Bioactive Conformation

The activation of the AT1R by Ang II is not a simple lock-and-key mechanism; it relies on a highly coordinated "Charge Relay System" (CRS) involving a triad of aromatic amino acids: Tyr4, His6, and Phe8 [1]. When Ang II enters the hydrophobic pocket of the AT1R, it folds into a specific bioactive conformation characterized by a Tyr4-Ile5-His6 bend. This folding brings the aromatic rings into close proximity, allowing the transfer of a proton from the Tyr4 hydroxyl group to the His6 imidazole ring, generating a highly reactive tyrosinate anion that triggers receptor activation[1].

The Role of Sarcosine (Sar1)

In endogenous Ang II, the N-terminal Asp1 can create a distracting electrostatic interaction with the Asp17 residue on the AT1R, which slightly destabilizes the optimal binding pose.

Replacing Asp1 with Sar1 (N-methylglycine) eliminates this distracting interaction and induces a structural bend at the N-terminus. This critical conformational shift allows the Arg2 guanidino cation to perfectly chaperone the Tyr4-His6-Phe8 charge relay system[2]. Consequently,[Sar1]-Ang II drives the AT1R into a hyper-active state, classifying it as a superagonist[3].

Figure 1: Gq/11-mediated AT1R signaling cascade induced by[Sar1]-Ang II.

Evasion of Aminopeptidase Degradation

Beyond receptor affinity,[Sar1]-Ang II exhibits a significantly extended half-life. Endogenous Ang II is rapidly degraded by Aminopeptidase A (AP-A) , which cleaves the N-terminal Asp1 to form Angiotensin III (Ang III)[4]. The N-methylation of Sarcosine removes the critical hydrogen bond donor required for AP-A recognition, rendering[Sar1]-Ang II highly resistant to proteolytic cleavage. This makes it an indispensable tool for long-duration in vitro assays where ligand depletion would otherwise skew dose-response curves.

Comparative Pharmacodynamics

The structural insights gained from [Sar1]-Ang II directly paved the way for the development of both peptide antagonists and non-peptide ARBs (Sartans). By modifying specific residues on the [Sar1]-Ang II backbone, researchers mapped the exact gating mechanism of the AT1R[3].

Table 1: Pharmacodynamic Profiling of Angiotensin II Analogues

| Analogue Name | Amino Acid Sequence | AT1R Activity | Aminopeptidase Resistance | Primary Pharmacological Utility |

| Angiotensin II | Asp-Arg-Val-Tyr-Ile-His-Pro-Phe | Endogenous Agonist | Low | Baseline physiological standard |

| [Sar1]-Ang II | Sar -Arg-Val-Tyr-Ile-His-Pro-Phe | Superagonist | High | Receptor max activation, structural NMR |

| Sarmesin | Sar-Arg-Val-Tyr(Me) -Ile-His-Pro-Phe | Surmountable Antagonist | High | Reversible AT1R blockade studies |

| Sarilesin | Sar-Arg-Val-Tyr-Ile-His-Pro-Ile | Insurmountable Inverse Agonist | High | Long-term receptor desensitization |

Note: Methylation of the Tyr4 hydroxyl (Sarmesin) prevents the formation of the tyrosinate anion, converting the superagonist into a competitive antagonist. Replacing the aromatic Phe8 with aliphatic Ile8 (Sarilesin) creates an inverse agonist[3].

Experimental Methodologies & Self-Validating Protocols

As a Senior Application Scientist, I emphasize that reproducible GPCR pharmacology requires self-validating assay designs. Below are the gold-standard protocols for utilizing[Sar1]-Ang II in the laboratory.

Protocol 1: Competitive Radioligand Binding Assay for AT1R Affinity

This protocol determines the inhibition constant ( Ki ) of novel ARBs by measuring their ability to displace a radiolabeled ligand from the AT1R, using [Sar1]-Ang II as the cold competitor reference.

Rationale for Reagents: We utilize 0.1% Bovine Serum Albumin (BSA) in the binding buffer. Peptides like [Sar1]-Ang II are highly lipophilic and prone to adsorption onto plastic microplates. BSA acts as a carrier protein, saturating non-specific binding sites and ensuring the calculated free ligand concentration is accurate.

Step-by-Step Workflow:

-

Membrane Preparation: Harvest HEK293 cells stably expressing human AT1R. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing protease inhibitors. Centrifuge at 40,000 × g for 20 minutes and resuspend the pellet.

-

Assay Incubation: In a 96-well plate, combine:

-

50 µL of [125I] -Ang II (final concentration ~0.1 nM).

-

50 µL of unlabeled [Sar1]-Ang II (serial dilutions from 10−11 to 10−5 M) or test compound.

-

100 µL of AT1R membrane suspension (10-20 µg protein/well).

-

-

Equilibration: Incubate the plate at room temperature for 120 minutes to reach thermodynamic equilibrium.

-

Termination: Rapidly filter the reaction through GF/C glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding) using a cell harvester.

-

Washing: Wash filters three times with 1 mL of ice-cold Tris-HCl buffer to remove unbound radioligand.

-

Quantification: Measure bound radioactivity using a gamma scintillation counter.

-

Data Validation: Calculate the IC50 using non-linear regression. Convert IC50 to Ki using the Cheng-Prusoff equation: Ki=IC50/(1+[L]/Kd) .

Figure 2: Workflow for competitive radioligand binding assay to determine AT1R affinity.

Protocol 2: In Vitro Aminopeptidase Resistance Assay

To validate the extended half-life of [Sar1]-Ang II compared to endogenous Ang II, an in vitro degradation assay using recombinant Aminopeptidase A (AP-A) is employed.

Step-by-Step Workflow:

-

Reaction Setup: Prepare a 100 µM stock of [Sar1]-Ang II and endogenous Ang II in assay buffer (50 mM Tris-HCl, 1 mM CaCl2 , pH 7.4).

-

Enzyme Addition: Initiate the reaction by adding recombinant human AP-A (final concentration 1 µg/mL) to the peptide solutions at 37°C.

-

Time-Course Sampling: Extract 50 µL aliquots at predefined time points (0, 15, 30, 60, 120, and 240 minutes).

-

Quenching: Immediately quench the reaction by adding 50 µL of 1% trifluoroacetic acid (TFA) in acetonitrile to denature the enzyme.

-

Centrifugation: Spin at 15,000 × g for 10 minutes to pellet precipitated proteins.

-

LC-MS/MS Analysis: Inject the supernatant into an LC-MS/MS system. Monitor the disappearance of the parent mass (m/z 1002.2 for [Sar1]-Ang II and m/z 1046.2 for Ang II).

-

Validation: Endogenous Ang II should exhibit a rapid exponential decay (half-life < 30 mins), whereas [Sar1]-Ang II will remain largely intact, proving the steric shielding effect of the Sarcosine N-methylation[5].

Conclusion: Implications for Modern Drug Discovery

The synthesis and characterization of Sar-Arg-Val-Tyr-Ile-His-Pro-Phe-OH was not merely an academic exercise; it was the Rosetta Stone for decoding the Renin-Angiotensin System. By stabilizing the bioactive conformation of the peptide, researchers were able to map the exact spatial requirements of the AT1R binding pocket[1].

This directly enabled the rational design of non-peptide ARBs (Sartans) like Losartan and Valsartan, which mimic the C-terminal interactions of [Sar1]-Ang II to block the receptor[6]. Today, [Sar1]-Ang II remains an essential superagonist standard for evaluating novel biased ligands, allosteric modulators, and bisartans aimed at treating hypertension, heart failure, and potentially mitigating cytokine storms in viral infections[6].

References

-

1 - National Center for Biotechnology Information (PMC) 2.3 - MDPI 3.2 - MDPI 4.6 - National Center for Biotechnology Information (PMC) 5.5 - National Center for Biotechnology Information (PMC)

-

4 - ResearchGate

Sources

Biological Activity of [Sar1]-Angiotensin II (CAS 51833-69-3): A Technical Guide to AT1 Receptor Agonism and Myocyte Hypertrophy

Executive Summary

[Sar1]-Angiotensin II (CAS 51833-69-3), with the sequence Sar-Arg-Val-Tyr-Ile-His-Pro-Phe-OH, is a highly potent, synthetic octapeptide analogue of the endogenous hormone Angiotensin II (Ang II)[1]. By substituting the N-terminal aspartic acid (Asp1) with sarcosine (N-methylglycine), researchers engineered a "superagonist" that exhibits profound resistance to aminopeptidase degradation while maintaining full efficacy at the Angiotensin II Type 1 (AT1) receptor[2]. This technical guide explores the structural pharmacology, downstream signaling cascades, and standardized in vitro methodologies for utilizing[Sar1]-Ang II in cardiovascular and hypertrophic research.

Structural Pharmacology and Receptor Binding

The biological activity of [Sar1]-Ang II is dictated by its unique conformational dynamics within the lipid bilayer and its specific interactions with the AT1 receptor.

-

Aminopeptidase Resistance: The endogenous Ang II is rapidly degraded by Aminopeptidase A, which cleaves the N-terminal Asp1. The N-methylation present in Sarcosine (Sar1) sterically hinders this enzymatic cleavage, drastically increasing the peptide's half-life in biological assays[2].

-

Receptor Activation (The Charge Relay System): [Sar1]-Ang II adopts a specific folded conformation in the hydrophobic membrane environment. This folding clusters the aromatic rings of Tyr4, His6, and Phe8, creating a charge relay system essential for receptor activation[3].

-

Binding Affinity: The Arg2 residue of the peptide docks directly with the Asp281 residue of the AT1 receptor[2]. This interaction, combined with the Sar1 modification, allows [Sar1]-Ang II to bind to brain membrane-rich particles with an exceptionally high affinity ( Kd of 2.7 nM)[4]. Unlike analogues with C-terminal modifications (e.g., Saralasin, which substitutes Phe8 with Ala8 to create an antagonist), the retention of Phe8 in [Sar1]-Ang II ensures it acts as a full, specific AT1 receptor agonist[2].

AT1 Receptor Signaling Cascade

Upon binding to the AT1 receptor, [Sar1]-Ang II triggers a complex, G-protein-coupled intracellular signaling cascade that ultimately drives gene expression, protein synthesis, and cellular hypertrophy.

AT1 receptor signaling pathway activated by [Sar1]-Angiotensin II leading to myocyte hypertrophy.

Empirical Data: Induction of Myocyte Hypertrophy

[Sar1]-Ang II is extensively used to model cardiac hypertrophy in vitro. In landmark studies utilizing 18-day-old embryonic chick ventricular myocytes, the administration of [Sar1]-Ang II directly stimulated protein synthesis independent of mechanical afterload[5].

Because [Sar1]-Ang II resists rapid degradation, a dosage of 1 µM/day is sufficient to maintain constant AT1 receptor saturation. The resulting hypertrophic response is characterized by a significant increase in both the fractional rate of protein synthesis and total cellular protein mass, without a concurrent increase in DNA synthesis (confirming hypertrophy rather than hyperplasia)[5][6].

Table 1: Hypertrophic Response of Embryonic Chick Myocytes to 1 µM/day [Sar1]-Ang II

| Exposure Duration | Increase in Total Protein Content (vs. Control) | Increase in Fractional Protein Synthesis Rate |

| Day 5 | + 18.5% | + 21.7% |

| Day 7 | + 26.2% | + 16.5% |

| Day 9 | + 22.2% | + 14.9% |

Data summarized from Aceto et al., 1990. The continuous elevation in total protein confirms the sustained agonistic efficacy of the Sar1-modified peptide[6].

Experimental Methodology: Measuring [Sar1]-Ang II-Induced Protein Synthesis

To ensure scientific integrity and reproducibility, assays measuring [Sar1]-Ang II-induced hypertrophy must isolate the AT1-mediated pathway from confounding variables. The following protocol outlines a self-validating system for quantifying de novo protein synthesis using radiolabeled amino acid incorporation[5].

Step-by-Step Protocol

Phase 1: Subconfluent Cell Culture Preparation

-

Isolate ventricular myocytes from 18-day-old embryonic chicks.

-

Plate cells at a subconfluent density ( 1×106 cells/plate) in a chemically defined, serum-free medium .

-

Causality: Using serum-free media is critical. Fetal bovine serum (FBS) contains undefined concentrations of growth factors (e.g., IGF-1, EGF) that independently trigger MAPK/ERK pathways. Serum starvation ensures that any observed baseline shift in protein synthesis is exclusively driven by the exogenous [Sar1]-Ang II.

-

Phase 2: Agonist Administration 3. Administer [Sar1]-Ang II (CAS 51833-69-3) at a concentration of 1 µM directly into the culture media every 24 hours for the desired duration (e.g., 5 to 9 days).

- Causality: While Sar1 confers aminopeptidase resistance, daily replenishment combats thermal degradation and non-specific binding to the plastic cultureware, ensuring the Kd threshold (2.7 nM) is continuously exceeded for maximal AT1R saturation.

Phase 3: Pulse-Labeling and Harvest 4. Three hours prior to cell harvest, spike the media with 1 µCi/mL of [3H]phenylalanine.

- Causality: Pulse-labeling provides a snapshot of the fractional synthesis rate (new proteins being built) rather than just total accumulated mass. Phenylalanine is chosen because its intracellular precursor pool equilibrates rapidly with the extracellular media.

- Aspirate media and wash cells three times with ice-cold Phosphate-Buffered Saline (PBS) to halt cellular metabolism and remove extracellular radioligand.

Phase 4: Trichloroacetic Acid (TCA) Precipitation (Self-Validating Step) 6. Lyse cells in 10% ice-cold TCA for 30 minutes. 7. Centrifuge the lysate at 10,000 x g for 10 minutes. Discard the supernatant and wash the pellet twice with 5% TCA.

- Causality & Validation: TCA precipitation is a self-validating separation technique. It denatures and precipitates large macromolecules (translated proteins) into the pellet, while leaving free, unincorporated [3H]phenylalanine in the supernatant. If this step is omitted, the scintillation counter will falsely read free amino acids as synthesized protein.

- Solubilize the TCA pellet in 0.1 N NaOH and quantify radioactivity via liquid scintillation counting. Normalize the counts per minute (CPM) against total DNA content to report the fractional synthesis rate.

References

- MedChemExpress. "(Sar1)-Angiotensin II | AT1 Agonist". MedChemExpress.com.

- Aceto, J.F., et al. "[Sar1]angiotensin II receptor-mediated stimulation of protein synthesis in chick heart cells". American Journal of Physiology. 1990.

- Aceto, J.F., et al. "[Sar1]angiotensin II receptor-mediated stimulation of protein synthesis in chick heart cells (Full Text)". Physiology.org. 1990.

- National Center for Biotechnology Information. "PubChem Compound Summary for CID 10373777, (Sar1)-Angiotensin II". PubChem.

- Carpenter, K.A., et al. "Angiotensin II vs Its Type I Antagonists: Conformational Requirements for Receptor Binding Assessed from NMR Spectroscopic and Receptor Docking Experiments". Journal of Medicinal Chemistry. 2002.

- Mavromoustakos, T., et al. "Exploring Hypertension: The Role of AT1 Receptors, Sartans, and Lipid Bilayers". ACS Omega. 2024.

Sources

- 1. (Sar1)-Angiotensin II | C49H71N13O10 | CID 10373777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. [Sar1]angiotensin II receptor-mediated stimulation of protein synthesis in chick heart cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.physiology.org [journals.physiology.org]

Structural Dynamics and Pharmacological Profiling of [Sar1]-Angiotensin II: A Technical Whitepaper

Executive Summary

For researchers investigating the renin-angiotensin system (RAS), native Angiotensin II (Ang II) presents a significant experimental hurdle: its N-terminal aspartic acid is rapidly cleaved by aminopeptidase A in tissue preparations, leading to a short half-life and variable assay results. By substituting the N-terminal residue with sarcosine (N-methylglycine), peptide chemists engineered [Sar1]-Angiotensin II , a highly stable analogue. This whitepaper provides an in-depth technical analysis of the physicochemical properties, structural mechanisms, and validated experimental methodologies for utilizing [Sar1]-Angiotensin II as a robust probe for the Angiotensin II Type 1 (AT1) receptor.

Physicochemical Profiling & Molecular Identity

Understanding the baseline chemical properties of [Sar1]-AngII is critical for proper formulation, stoichiometry, and storage in in vitro assays. The methylation of the N-terminal amino group is the defining structural modification that shields the peptide from enzymatic degradation while preserving its biological activity 1.

Table 1: Quantitative Chemical Profile of [Sar1]-Angiotensin II

| Property | Value | Causality / Experimental Significance |

| Sequence | Sar-Arg-Val-Tyr-Ile-His-Pro-Phe | Sar1 substitution prevents aminopeptidase degradation, extending assay half-life. |

| Empirical Formula | C49H71N13O10 | Dictates precise stoichiometric calculations for receptor saturation curves. |

| Molecular Weight | 1002.17 g/mol | Essential for accurate reconstitution and molarity calculations 2. |

| Solubility | Aqueous buffers (e.g., PBS, Tris-HCl) | Hydrophilic nature allows direct dissolution without organic solvents (like DMSO) that might disrupt lipid bilayers. |

| Storage Temperature | −20°C (Lyophilized) | Prevents spontaneous hydrolysis and peptide aggregation over time. |

Structural Dynamics: The Charge Relay System

The biological activity of [Sar1]-AngII is governed by its three-dimensional conformation when interacting with the AT1 receptor. Mechanistic studies and energy calculations indicate that Ang II analogues utilize a highly specific Charge Relay System (CRS) involving the side chains of Tyr4, His6, and the C-terminal carboxylate 3.

When the peptide folds into the hydrophobic pocket of the AT1 receptor, these residues are brought into close proximity. This concerted interaction generates a tyrosinate anion that acts as a molecular switch for receptor activation. Furthermore, the aromatic ring of Phe8 is strictly required for transitioning the AT1 receptor from an inactive to an active state. Peptides lacking this C-terminal residue (e.g., [Sar1]-AngII(1-7)) act as competitive antagonists rather than agonists because they occupy the binding pocket without triggering the CRS switch.

Receptor Pharmacology and Signaling Cascade[Sar1]-AngII functions as a potent agonist—and in some tissue models, a superagonist—at the AT1 receptor. Upon binding, it stabilizes the active conformation of this G-protein-coupled receptor (GPCR), specifically coupling to the Gq/11 protein subunit. This coupling triggers a well-defined intracellular cascade: the activation of Phospholipase C (PLC), the cleavage of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG), and the subsequent release of intracellular calcium [4].

Fig 1. [Sar1]-AngII mediated AT1 receptor signal transduction pathway.

Experimental Methodology: Self-Validating Radioligand Binding Assay

To accurately determine receptor density ( Bmax ) and binding affinity ( Kd ) in tissue preparations, a radioligand binding assay using [125I][Sar1]-AngII is the gold standard.

A robust experimental protocol must be a self-validating system . By running parallel reactions with an excess of a selective, unlabeled AT1R antagonist (such as Losartan or DuP 753), researchers can mathematically subtract non-specific binding from total binding to isolate the specific receptor interaction.

Step-by-Step Protocol

-

Membrane Preparation: Homogenize the target tissue (e.g., rat superior cervical ganglia or renal cortex) in ice-cold sucrose buffer (pH 7.4).

-

Causality: The isotonic, low-temperature environment maintains the structural integrity of the membrane-bound AT1 receptors and halts endogenous protease activity. Centrifuge at 40,000 x g to isolate the membrane fraction.

-

-

Assay Incubation: Resuspend the membranes in an assay buffer containing 150 mM NaCl, 5 mM EDTA, and 0.1% Bovine Serum Albumin (BSA). Add [125I][Sar1]-AngII in increasing concentrations (0.05 to 2.0 nM).

-

Causality: BSA acts as a blocking agent, preventing the highly sticky radioligand from non-specifically adsorbing to the walls of the plastic assay tubes, ensuring that the free ligand concentration remains accurate.

-

-

Validation Control (Non-Specific Binding): In a parallel set of tubes for each concentration, add 10 µM of unlabeled Losartan (DuP 753).

-

Causality: This massive excess of cold competitor saturates all specific AT1 binding sites. Any radioactivity detected in these specific tubes represents non-specific lipid or plastic binding, providing the baseline required for accurate background subtraction.

-

-

Separation: Terminate the reaction after 60 minutes at 22°C by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine.

-

Causality: Polyethylenimine neutralizes the inherent negative charge of the glass fibers, minimizing background trapping of the positively charged peptide residues.

-

-

Washing & Quantification: Wash filters three times with 5 mL of ice-cold buffer to remove unbound ligand. Quantify the bound radioactivity using a gamma counter.

Fig 2. Step-by-step radioligand binding assay workflow for AT1R affinity.

Conclusion

The strategic N-terminal modification in [Sar1]-Angiotensin II provides a critical tool for cardiovascular and neuropharmacological research. By resisting enzymatic degradation while preserving the complex charge relay system necessary for AT1 receptor activation, it enables highly reproducible, self-validating assays. Proper utilization of this peptide continues to drive the discovery of novel antihypertensive therapeutics and deepens our understanding of GPCR mechanobiology.

References

-

[Sar1]-Angiotensin II Properties - Sigma-Aldrich.1

-

(Sar1)-Angiotensin II Compound Summary - PubChem. 2

-

Receptor Interactions of Angiotensin II and Angiotensin Receptor Blockers—Relevance to COVID-19 - MDPI. 3

-

Angiotensin II AT1 receptors in rat superior cervical ganglia: characterization and stimulation of phosphoinositide hydrolysis - PubMed. 4

Sources

- 1. [Sar1]-Angiotensin II | Sigma-Aldrich [sigmaaldrich.com]

- 2. (Sar1)-Angiotensin II | C49H71N13O10 | CID 10373777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Angiotensin II AT1 receptors in rat superior cervical ganglia: characterization and stimulation of phosphoinositide hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Decoding the Partial Agonist Activity of [Sar1]-Angiotensin II on AT1 Receptors

The renin-angiotensin system (RAS) is a fundamental regulatory network governing cardiovascular homeostasis. While native Angiotensin II (AngII; Asp-Arg-Val-Tyr-Ile-His-Pro-Phe) acts as the primary full agonist for the Angiotensin II Type 1 Receptor (AT1R), synthetic analogs have been engineered to dissect the receptor's complex signaling architecture. Among these, [Sar1]-Angiotensin II (sequence: Sar-Arg-Val-Tyr-Ile-His-Pro-Phe-OH) is a critical pharmacological probe. By substituting the N-terminal aspartic acid with sarcosine (N-methylglycine), this peptide achieves resistance to aminopeptidase degradation while exhibiting a distinct, context-dependent partial agonistic activity[1][2].

This technical guide explores the structural pharmacology, mechanistic signaling, and self-validating experimental workflows required to profile the partial agonist properties of [Sar1]-AngII.

Structural Pharmacology & Receptor Interaction

The pharmacological divergence of [Sar1]-AngII from native AngII is rooted in precise molecular interactions at the AT1R interface.

-

N-Terminal Electrostatics & ECL2 Engagement: Native AngII possesses a negatively charged Asp1, which interacts with the receptor's extracellular loop 2 (ECL2). Sarcosine lacks this negative charge. This modification removes a distracting electrostatic interaction, stabilizing a bend at the N-terminus and altering how the ligand engages the receptor's extracellular domains[3][4].

-

Modulation of the Charge Relay System (CRS): The N-terminal structural shift optimizes the positioning of the Arg2 guanidino cation. Together with the sarcosine amino cation, it chaperones an intramolecular charge relay system (CRS) involving Tyr4, His6, and the C-terminal carboxylate. This altered CRS dynamics subtly shifts the receptor's conformational equilibrium[3].

-

Preservation of the C-Terminal Activation Motif: Unlike competitive antagonists such as Saralasin (which replaces the C-terminal Phe8 with Ala8), [Sar1]-AngII retains the critical Phe8 residue. The interaction of the Phe8 side chain with His256, alongside the docking of its alpha-COOH group to Lys199 in the AT1R, is an absolute requirement for triggering receptor activation[5].

Mechanistic Basis of Partial Agonism

[Sar1]-AngII binds to the AT1R with high affinity, demonstrating a dissociation constant ( Kd ) in the low nanomolar range (~2.7 nM)[6]. However, its efficacy does not always mirror that of native AngII, frequently manifesting as partial agonistic activity[1][2].

Recent cryo-electron microscopy (cryo-EM) structures of the human AT1R in complex with [Sar1]-AngII and the Gq protein elucidate this phenomenon. The AT1R operates via a major hydrogen bond network (MHN) that dictates signal transduction from the ligand-binding pocket to intracellular effectors[7]. Because the Sar1 substitution modifies the ligand's engagement with the extracellular vestibule, the allosteric transmission through the MHN is subtly attenuated. Consequently, the receptor adopts a "biased" or partial activation state. Gq-mediated signaling (e.g., inositol phosphate production) may reach a sub-maximal plateau compared to native AngII, while alternative pathways like β -arrestin recruitment remain robustly activated[5][7].

[Sar1]-AngII binding to AT1R and subsequent biased signaling pathways.

Self-Validating Experimental Protocols

To rigorously characterize the partial agonist activity of[Sar1]-AngII, researchers must deploy a multi-tiered experimental workflow. The following protocols incorporate strict internal controls to ensure causality and self-validation.

Self-validating experimental workflow for quantifying [Sar1]-AngII partial agonism.

Protocol 1: Radioligand Competition Binding Assay

-

Causality: Partial agonists can appear as full agonists in functional assays if there is a high "receptor reserve" (spare receptors). Establishing the true binding affinity ( Ki ) independently of downstream amplification is critical for accurate pharmacological modeling.

-

Methodology:

-

Membrane Preparation: Harvest HEK293 cells stably expressing human AT1R. Homogenize in ice-cold binding buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Tracer Incubation: Incubate 50 µg of membrane protein with a constant, sub- Kd concentration (e.g., 0.1 nM) of [125I]-AngII.

-

Displacement: Add increasing concentrations of unlabeled [Sar1]-AngII ( 10−11 to 10−5 M). Control Check: Run parallel curves using native AngII (full agonist) and Losartan (antagonist).

-

Quantification: Terminate via rapid filtration through GF/C filters pre-soaked in 0.3% polyethylenimine. Wash and quantify bound radioactivity using a gamma counter.

-

Validation: Convert the IC50 to Ki using the Cheng-Prusoff equation. A valid assay will yield a monophasic displacement curve for [Sar1]-AngII with a Ki of ~1.0–3.0 nM[6].

-

Protocol 2: IP1 Accumulation Assay (Gq Efficacy)

-

Causality: Transient calcium spikes are highly amplified and can mask partial efficacy. Measuring IP1 (a stable downstream metabolite of IP3) in the presence of LiCl prevents IP1 degradation, providing a cumulative, high-resolution readout of Gq activation.

-

Methodology:

-

Cell Seeding: Seed AT1R-HEK293 cells in 384-well plates (10,000 cells/well).

-

Stimulation: Treat cells with varying concentrations of [Sar1]-AngII in stimulation buffer containing 50 mM LiCl for 1 hour at 37°C.

-

Detection: Lyse cells and add HTRF (Homogeneous Time-Resolved Fluorescence) IP1 detection reagents (anti-IP1-Cryptate and IP1-d2).

-

Validation: Calculate the Emax relative to native AngII. [Sar1]-AngII will typically exhibit a sub-maximal Emax (e.g., 80-90%), confirming its partial agonist nature[5].

-

Protocol 3: BRET Assay for β -Arrestin Recruitment

-

Causality: Bioluminescence Resonance Energy Transfer (BRET) allows real-time, live-cell monitoring of the physical interaction between AT1R and β -arrestin, isolating this pathway from Gq-mediated secondary messengers.

-

Methodology:

-

Transfection: Co-transfect HEK293 cells with AT1R-Rluc (donor) and β -arrestin2-YFP (acceptor).

-

Substrate Addition: Add the luciferase substrate Coelenterazine h (5 µM) 10 minutes prior to the assay.

-

Ligand Challenge: Inject [Sar1]-AngII and measure the BRET ratio (emission at 535 nm / emission at 480 nm) continuously for 30 minutes.

-

Validation: Compare the kinetic area-under-the-curve (AUC) to native AngII to calculate bias factors.

-

Quantitative Data Presentation

The following table summarizes the comparative pharmacological parameters of native AngII, the partial agonist[Sar1]-AngII, and the competitive antagonist Saralasin.

| Ligand | Sequence | AT1R Affinity ( Kd / Ki ) | Gq Efficacy (IP1 Emax ) | Pharmacological Profile |

| Angiotensin II | Asp-Arg-Val-Tyr-Ile-His-Pro-Phe | ~1.0 - 2.0 nM | 100% (Reference) | Full Agonist |

| [Sar1]-AngII | Sar-Arg-Val-Tyr-Ile-His-Pro-Phe | ~1.0 - 2.7 nM | ~80% - 90% | Partial Agonist |

| Saralasin | Sar-Arg-Val-Tyr-Val-His-Pro-Ala | ~0.3 nM | < 10% | Competitive Antagonist / Weak Partial Agonist |

Conclusion

[Sar1]-AngII (Sar-Arg-Val-Tyr-Ile-His-Pro-Phe-OH) is a highly stable analog of Angiotensin II that exhibits partial agonistic activity at the AT1 receptor[1][2]. By modifying the N-terminal interaction with the receptor's extracellular domains while preserving the critical C-terminal activation motif, it subtly alters the receptor's conformational landscape and the major hydrogen bond network[4][7]. This nuanced pharmacological profile makes it an invaluable tool for dissecting GPCR activation mechanics and developing pathway-biased therapeutics.

Sources

- 1. peptide.com [peptide.com]

- 2. Bachem (Sar1)-Angiotensin II, Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 3. research-repository.rmit.edu.au [research-repository.rmit.edu.au]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Interaction of Phe8 of angiotensin II with Lys199 and His256 of AT1 receptor in agonist activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

Application Note: Preparation and In Vivo Administration of Saralasin (Sar-Arg-Val-Tyr-Ile-His-Pro-Phe-OH)

Introduction & Mechanistic Rationale

Saralasin ([Sar¹, Ala⁸]-Angiotensin II) is a synthetic octapeptide analog of endogenous Angiotensin II (Ang II), characterized by the amino acid sequence Sar-Arg-Val-Tyr-Ile-His-Pro-Phe-OH [1]. Developed as one of the earliest peptide-based competitive antagonists of the Renin-Angiotensin System (RAS), Saralasin is extensively utilized in preclinical animal models to investigate renovascular hypertension, cardiovascular hemodynamics, and acute pancreatitis[2].

The structural modifications in Saralasin dictate its unique pharmacological profile. At position 1, the substitution of aspartic acid with sarcosine (N-methylglycine) confers resistance to degradation by aminopeptidases and enhances receptor binding affinity[3]. At position 8, the replacement of phenylalanine with alanine drastically reduces the peptide's intrinsic efficacy, converting it from a full agonist to a competitive antagonist at the Angiotensin II Type 1 (AT₁) receptor, albeit with residual partial agonist activity[4]. Furthermore, Saralasin exhibits full agonist properties at the Angiotensin II Type 2 (AT₂) receptor[5], making its net physiological effect highly dependent on the baseline activity of the endogenous RAS.

Fig 1. Saralasin mechanism of action within the Renin-Angiotensin System.

Physicochemical Properties & Pharmacokinetics

Understanding the physicochemical constraints of Saralasin is critical for experimental design. Due to its peptide nature, it is highly susceptible to gastrointestinal degradation, rendering oral administration ineffective[4]. In vivo, it exhibits a very short biochemical half-life, necessitating continuous intravenous (IV) infusion for sustained receptor blockade[6].

Table 1: Physicochemical Properties

| Parameter | Value / Description |

| Sequence | Sar-Arg-Val-Tyr-Ile-His-Pro-Phe-OH |

| Molecular Weight | 1002.2 g/mol (Free base)[1] |

| Binding Affinity (Kᵢ) | 0.32 nM (for 74% of AT₁ binding sites in rat liver membranes) |

| Solubility | Soluble in H₂O, dilute acid, and physiological buffers (e.g., Saline, PBS) |

| Storage (Solid) | Store desiccated at -20°C in the dark[7] |

Table 2: Pharmacokinetic Parameters in Animal Models

| Parameter | Value | Species / Context |

| Biochemical Half-life | 4.2 minutes | Rat model[6] |

| Pharmacologic Half-life | 3.9 minutes | Rat model[6] |

| Infusion Time-to-Plateau | 12–15 minutes | Human / Large animal models[8] |

Reagent Preparation Protocol

Peptides like Saralasin are prone to adsorption onto standard plastic and glass surfaces, which can drastically reduce the effective concentration of dilute working solutions. The following protocol is designed as a self-validating system to ensure maximum peptide recovery and stability.

Fig 2. Workflow for the preparation and in vivo administration of Saralasin.

Step-by-Step Methodology

Step 1: Equilibration

-

Action: Remove the lyophilized Saralasin vial from -20°C storage and allow it to equilibrate to room temperature in a desiccator for 30 minutes before opening.

-

Causality: Opening a cold vial introduces atmospheric condensation, which can hydrolyze the peptide and degrade the entire batch.

Step 2: Reconstitution of Stock Solution (1 mg/mL)

-

Action: Add sterile, endotoxin-free double-distilled water (ddH₂O) or 0.9% sterile saline directly to the vial to achieve a concentration of 1 mg/mL. Gently vortex or swirl to dissolve.

-

Causality: Saralasin is highly soluble in aqueous solutions[7]. Avoid basic buffers (pH > 8.0) during initial reconstitution, as high pH can promote oxidation of the Histidine and Tyrosine residues.

Step 3: Aliquoting and Storage

-

Action: Immediately divide the stock solution into single-use aliquots (e.g., 50–100 µL) using low-protein binding (LoBind) microcentrifuge tubes . Flash-freeze in liquid nitrogen and store at -80°C (or -20°C for short-term).

-

Causality: Peptides readily adsorb to standard polypropylene tubes. Using LoBind tubes prevents loss of titer. Aliquoting prevents repeated freeze-thaw cycles, which cause peptide aggregation and degradation.

Step 4: Preparation of Working Solution

-

Action: On the day of the experiment, thaw a single aliquot on ice. Dilute to the target concentration using a physiological buffer (e.g., 0.9% Saline or Krebs-Henseleit solution). If the experimental design permits, adding 0.1% Bovine Serum Albumin (BSA) can further prevent surface adsorption in infusion lines.

-

Causality: Working solutions must be prepared fresh due to the peptide's instability in dilute aqueous environments at room temperature.

In Vivo Administration Guidelines

Because of its rapid clearance (half-life < 5 mins)[6], the route of administration drastically alters the experimental outcome. Bolus injections are suitable for acute models (e.g., pancreatitis), whereas continuous IV infusion is mandatory for sustained cardiovascular studies[9].

Table 3: Validated Dosing Regimens in Animal Models

| Animal Model / Application | Route | Dosage | Expected Outcome | Reference |

| Cerulein-induced Acute Pancreatitis (Rat) | IV Bolus | 5, 10, 20, or 50 µg/kg (Single dose) | Attenuates oxidative stress; restores pancreatic morphology. | 2[2] |

| Renin-dependent Hypertension (Rat) | IV Infusion | 10 µg/kg/min (Continuous) | Sustained reduction in blood pressure via AT₁ blockade. | 9[9] |

| Central AT Receptor Blockade (Rat) | ICV Infusion | 12 µg/hr (for 5 days) | Selective blockade of brain Ang II receptors. | 10[10] |

| Serum Renin Activity Assay (Rat) | SC Injection | 10 – 30 mg/kg (Single dose) | Paradoxically stimulates renin release independently of BP changes. | 4[4] |

Experimental Troubleshooting & Self-Validation

When utilizing Saralasin, researchers frequently encounter paradoxical physiological responses. The protocol is self-validating if you understand the baseline renin status of your animal model.

Issue: Unexpected Pressor Response (Transient Hypertension)

-

Mechanism: Saralasin possesses partial agonist properties at the AT₁ receptor and full agonist properties at the AT₂ receptor[5]. In low-renin or normovolemic states where endogenous Ang II levels are minimal, Saralasin's residual agonistic action on vascular smooth muscle temporarily increases blood pressure before antagonism predominates[4].

-